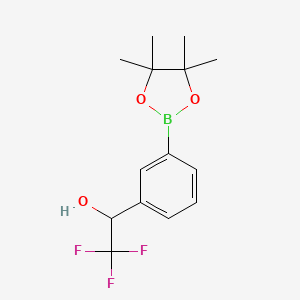

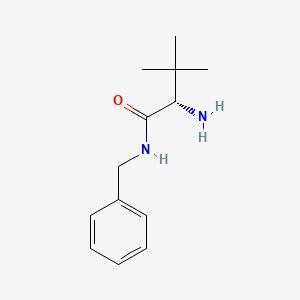

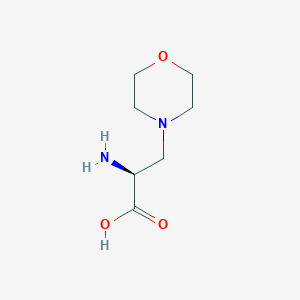

![molecular formula C14H19NO3 B3067962 [(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester CAS No. 198422-64-9](/img/structure/B3067962.png)

[(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester

Descripción general

Descripción

Synthesis Analysis

The compound can be viewed as the ester of carbamic acid and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia . Carbamic acid, which might also be called aminoformic acid or aminocarboxylic acid, can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures .Molecular Structure Analysis

The molecular structure of this compound is similar to that of benzyl carbamate, which has the formula C6H5CH2OC(O)NH2 . The molecular weight of benzyl carbamate is 151.1626 .Chemical Reactions Analysis

The compound can be used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Aplicaciones Científicas De Investigación

Chiral Synthon Preparation for Drug Synthesis

[(1S,2S)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester and its related compounds have been studied for their use as chiral synthons in the synthesis of various pharmaceuticals. For example, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, a related compound, was prepared for the total synthesis of HIV protease inhibitor BMS-186318 using microbial cultures, achieving high optical and diastereomeric purity (Patel et al., 1997). A similar process was also used in the synthesis of Atazanavir, another HIV protease inhibitor (Patel et al., 2003).

Antimuscarinic Drug Development

The stereoisomers of compounds related to [(1S,2S)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester have been investigated for their binding patterns to muscarinic receptors. These studies are crucial in understanding how stereochemical modifications in drug molecules can affect their affinity and selectivity for different receptor subtypes. For instance, cis-stereoisomers showed significant variations in affinity compared to trans-stereoisomers (Barbier et al., 1995).

Synthesis of Arylcarbamic Esters from Carbon Dioxide

In a novel approach, arylcarbamic esters, including derivatives of [(1S,2S)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester, were synthesized directly from carbon dioxide and aromatic amines via zinc carbamate. This process offers an environmentally friendly method for producing these compounds (Yoshida et al., 1988).

Study of Local Anesthetic Activity

Studies have been conducted to compare the local anesthetic activity of esters of aliphatic and aromatic carbamic acids. These investigations help in understanding the properties and potential therapeutic applications of these compounds (Gregáň et al., 1995).

Synthesis of Chiral Intermediates for Antiviral and Antihypertensive Drugs

The compound and its derivatives have been used in the biocatalytic synthesis of chiral intermediates for the production of antiviral and antihypertensive drugs. This demonstrates the compound's versatility and importance in the pharmaceutical industry (Patel, 1999).

Tolylenediisocyanate Synthesis Process

The compound has also been involved in the development of a new synthesis process for tolylenediisocyanate, an important chemical in the production of polyurethanes, without using phosgene (Aso & Baba, 2003).

Propiedades

IUPAC Name |

benzyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQLGJJPYSFXPM-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

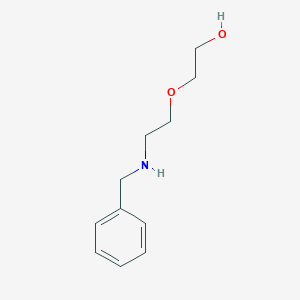

![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)

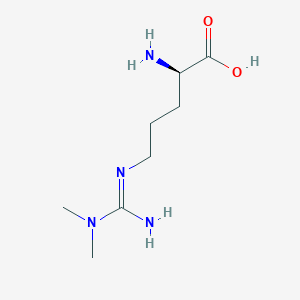

![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)

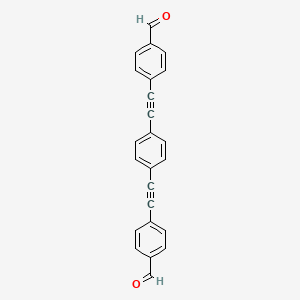

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)